9-Amino-8-methylphenazin-2-ol
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Overview
Description
9-Amino-8-methylphenazin-2-ol is a phenazine derivative with the molecular formula C13H11N3O. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
The synthesis of 9-Amino-8-methylphenazin-2-ol can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzenes with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications . Industrial production methods often utilize catalytic processes to enhance yield and purity. For instance, the Pd-catalyzed N-arylation method is frequently employed to introduce the amino group at the desired position .
Chemical Reactions Analysis
9-Amino-8-methylphenazin-2-ol undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Amino-8-methylphenazin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Amino-8-methylphenazin-2-ol involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes . Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death . These mechanisms are particularly relevant in its antimicrobial and antitumor activities.
Comparison with Similar Compounds
9-Amino-8-methylphenazin-2-ol can be compared with other phenazine derivatives such as pyocyanin, chlororaphine, and iodinin . While these compounds share a common phenazine core, their functional groups and biological activities differ. For instance, pyocyanin is known for its blue pigment and antimicrobial properties, whereas chlororaphine has potent antitumor activity . The unique combination of amino and hydroxyl groups in this compound contributes to its distinct chemical reactivity and biological effects .
Properties
CAS No. |
71662-29-8 |
---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
9-amino-8-methylphenazin-2-ol |
InChI |
InChI=1S/C13H11N3O/c1-7-2-4-10-13(12(7)14)16-11-6-8(17)3-5-9(11)15-10/h2-6,17H,14H2,1H3 |
InChI Key |
LPJYJEOWTXQTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(C=CC(=C3)O)N=C2C=C1)N |
Origin of Product |
United States |
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